8-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid
Overview
Description
8-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Scientific Research Applications
Metabolism in Drug Development
- An 8-aminoquinoline compound, related to the requested chemical, was studied for its metabolism in a rat hepatic microsomal system. The study found that this compound was metabolized into two more polar compounds, suggesting a role in antileishmanial activity (Theoharides, Chung, & Velázquez, 1985).
Corrosion Inhibition
- Novel heterocyclic compounds based on the 8-hydroxyquinoline moiety were synthesized and identified as effective corrosion inhibitors for mild steel in hydrochloric acid. These compounds form protective layers on metal surfaces through adsorption (Rbaa et al., 2019).
Antioxidant Research
- Ethoxyquin, a compound structurally related to the requested chemical, was studied for its effects on hepatic peroxisome proliferation and fatty acid beta-oxidation in rats. This research contributes to understanding the role of antioxidants in biological systems (Lalwani et al., 1983).
Synthesis of Novel Compounds
- A study focused on synthesizing novel quinazoline derivatives with potential antimicrobial activity. This research illustrates the versatility of quinoline derivatives in creating new pharmaceutical compounds (El-hashash et al., 2011).
Chemical Characterization
- The synthesis and characterization of tetra-nuclear niobium complexes containing quinolinol derivatives highlight the role of quinolines in coordination chemistry and materials science (Amini et al., 2015).
Spectrophotometric Applications
- Research on the spectrophotometric determination of zirconium using 8-hydroxyquinoline exemplifies the use of quinoline derivatives in analytical chemistry (Santen, Schlewitz, & Toy, 1965).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethoxy]-2-methylquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
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Properties
IUPAC Name |
8-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3.C2H2O4/c1-15-14-18(22)8-9-19(15)25-12-10-24-11-13-26-20-5-3-4-17-7-6-16(2)23-21(17)20;3-1(4)2(5)6/h3-9,14H,10-13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEUOXHKGIRQKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOCCOC3=C(C=C(C=C3)Cl)C)C=C1.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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